![molecular formula C14H18FN5O5 B12342919 N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12342919.png)
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a modified sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves multiple steps. The process typically starts with the preparation of the purine base, followed by the introduction of the sugar moiety. The key steps include:
Formation of the Purine Base: This involves the reaction of appropriate precursors under controlled conditions to form the purine ring.
Glycosylation: The purine base is then glycosylated with a sugar derivative to form the nucleoside.
Fluorination: Introduction of the fluorine atom at the desired position on the sugar moiety.
Amidation: The final step involves the formation of the amide bond to complete the synthesis.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and the application of automated synthesis equipment to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology:
- Investigated for its role in biochemical pathways and interactions with enzymes.
- Used in the study of nucleoside analogs and their effects on cellular processes.
Medicine:
- Explored for its potential as an antiviral or anticancer agent.
- Studied for its ability to inhibit specific enzymes or pathways involved in disease progression.
Industry:
- Utilized in the development of pharmaceuticals and diagnostic agents.
- Applied in the synthesis of specialized chemicals for research and development.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of biochemical pathways, resulting in therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
- N-(9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenylacetamide
- N-(9-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
Uniqueness:
- The presence of the fluorine atom in N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide distinguishes it from other similar compounds. This fluorine atom can significantly alter the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Properties
Molecular Formula |
C14H18FN5O5 |
|---|---|
Molecular Weight |
355.32 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-7(15)9(22)6(3-21)25-13/h4-9,13,21-22H,3H2,1-2H3,(H,18,19,23,24)/t6-,7-,8?,9-,13-/m1/s1 |
InChI Key |
DUVUEASGKMSDEQ-SBKYNJHBSA-N |
Isomeric SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



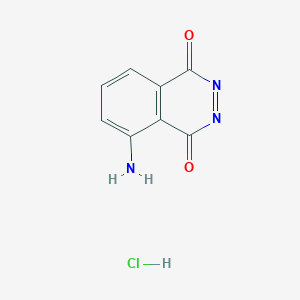
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2-carboxylic acid;chloride](/img/structure/B12342852.png)
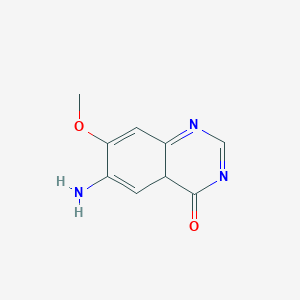

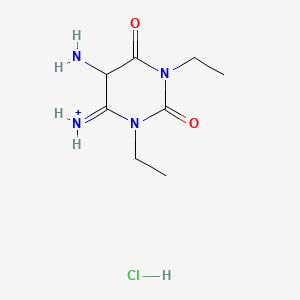
![tert-butyl N-[2-[(2-imino-4aH-quinolin-4-yl)oxy]ethyl]carbamate](/img/structure/B12342900.png)
![methyl 3-[(E)-amino(hydroxyimino)methyl]benzoate](/img/structure/B12342907.png)
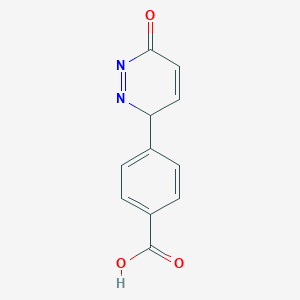
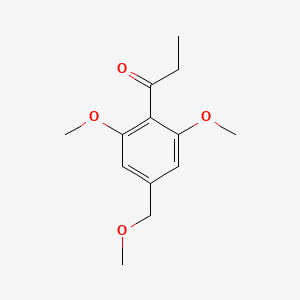
![tert-butyl N-[[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methyl]carbamate](/img/structure/B12342925.png)
gold(i)](/img/structure/B12342930.png)
![(2Z)-3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12342937.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12342938.png)
